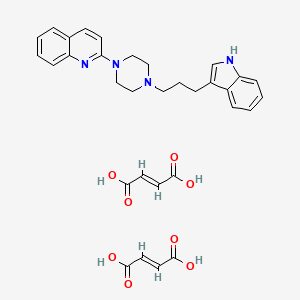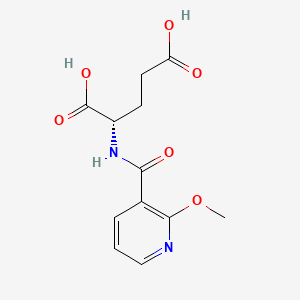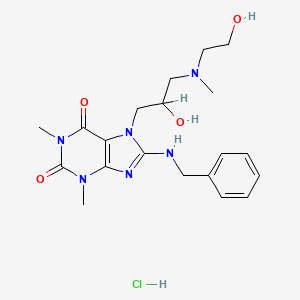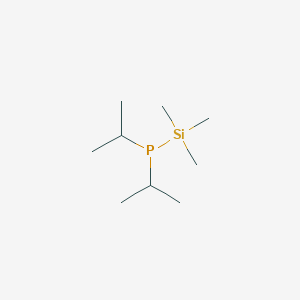![molecular formula C12H18O4 B14453582 3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate CAS No. 76763-48-9](/img/structure/B14453582.png)
3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxo-8-oxabicyclo[321]octan-6-yl 2,2-dimethylpropanoate is a bicyclic compound with a unique structure that includes an oxabicyclo[321]octane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate can be achieved through a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization. This method involves the use of allylic silylethers and is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate) and ZnBr2 . This approach allows for the efficient construction of the oxabicyclo[3.2.1]octane core with a wide substrate scope.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate.
Substitution: It can undergo substitution reactions, particularly at the oxabicyclo[3.2.1]octane core.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tempo oxoammonium tetrafluoroborate and ZnBr2 . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other industrially relevant materials.
Wirkmechanismus
The mechanism by which 3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate exerts its effects involves its interaction with specific molecular targets. The oxabicyclo[3.2.1]octane core can interact with enzymes and receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxabicyclo[3.2.1]octane: Shares the oxabicyclo[3.2.1]octane core but lacks the 3-oxo and 2,2-dimethylpropanoate groups.
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate: Another bicyclic compound with a different core structure.
Uniqueness
3-Oxo-8-oxabicyclo[321]octan-6-yl 2,2-dimethylpropanoate is unique due to its specific functional groups and the oxabicyclo[321]octane core
Eigenschaften
CAS-Nummer |
76763-48-9 |
|---|---|
Molekularformel |
C12H18O4 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(3-oxo-8-oxabicyclo[3.2.1]octan-6-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H18O4/c1-12(2,3)11(14)16-10-6-8-4-7(13)5-9(10)15-8/h8-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
UGAPJCRRFROQND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1CC2CC(=O)CC1O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
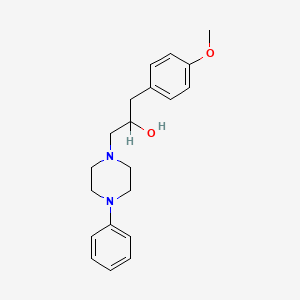
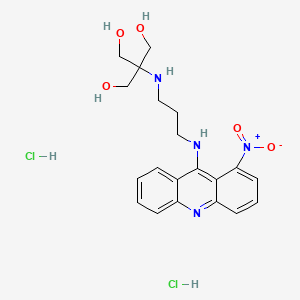
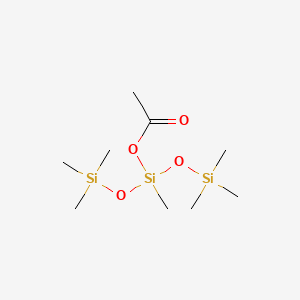
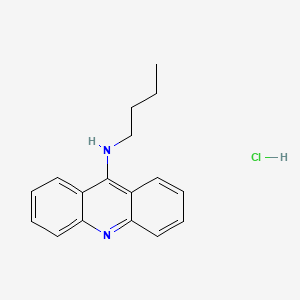
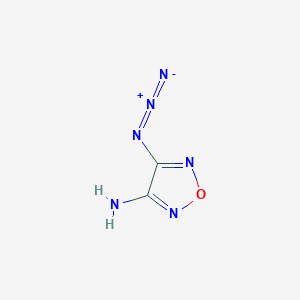
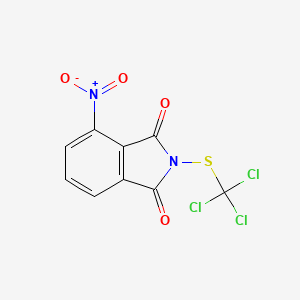
![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
